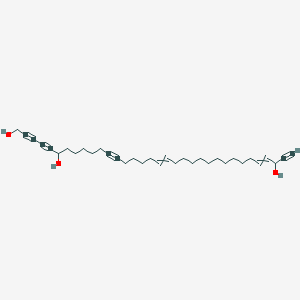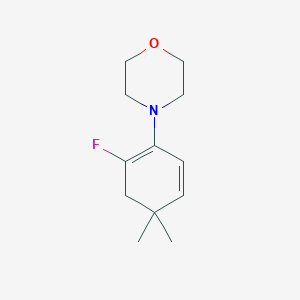
4-(2-Fluoro-4,4-dimethylcyclohexa-1,5-dien-1-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluoro-4,4-dimethylcyclohexa-1,5-dien-1-yl)morpholine is an organic compound that features a morpholine ring attached to a fluoro-substituted cyclohexadiene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-4,4-dimethylcyclohexa-1,5-dien-1-yl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-fluoro-4,4-dimethylcyclohexa-1,5-diene.
Reaction with Morpholine: The key step involves the reaction of 2-fluoro-4,4-dimethylcyclohexa-1,5-diene with morpholine under controlled conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Fluoro-4,4-dimethylcyclohexa-1,5-dien-1-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-substituted cyclohexadienones, while reduction can produce fluoro-substituted cyclohexanes.
Aplicaciones Científicas De Investigación
4-(2-Fluoro-4,4-dimethylcyclohexa-1,5-dien-1-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its unique structure.
Industry: It may be used in the development of new materials with specialized properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Fluoro-4,4-dimethylcyclohexa-1-yl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The fluoro group and morpholine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethyl-2,5-cyclohexadien-1-one: Shares the cyclohexadiene core but lacks the morpholine ring and fluoro substitution.
4,4-Dimethoxy-2,5-cyclohexadien-1-one: Similar structure with methoxy groups instead of the fluoro group and morpholine ring.
Uniqueness
4-(2-Fluoro-4,4-dimethylcyclohexa-1,5-dien-1-yl)morpholine is unique due to the presence of both the fluoro group and the morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
113553-89-2 |
|---|---|
Fórmula molecular |
C12H18FNO |
Peso molecular |
211.28 g/mol |
Nombre IUPAC |
4-(2-fluoro-4,4-dimethylcyclohexa-1,5-dien-1-yl)morpholine |
InChI |
InChI=1S/C12H18FNO/c1-12(2)4-3-11(10(13)9-12)14-5-7-15-8-6-14/h3-4H,5-9H2,1-2H3 |
Clave InChI |
DVUHUVNGGMOUGM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=C(C=C1)N2CCOCC2)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-[2-(3-oxooct-1-en-1-yl)-1H-pyrrol-1-yl]heptanoate](/img/structure/B14312643.png)
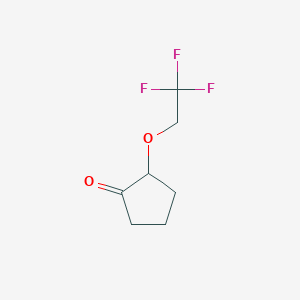
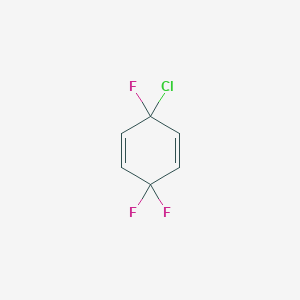
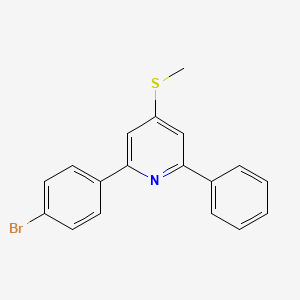
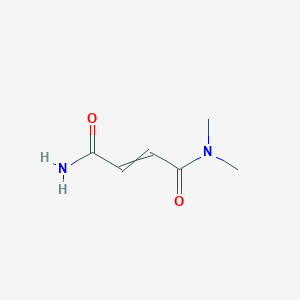
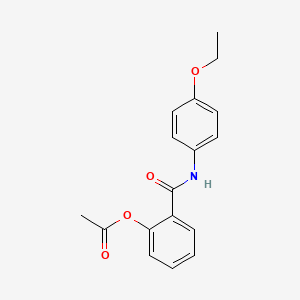
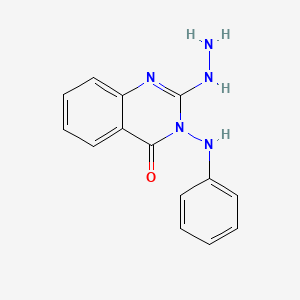
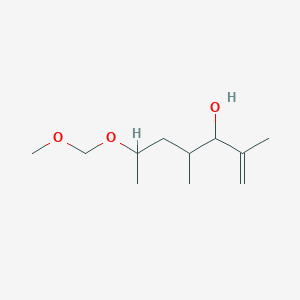
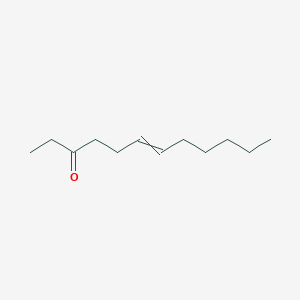
![4-[(Thiophen-2-yl)ethynyl]aniline](/img/structure/B14312702.png)

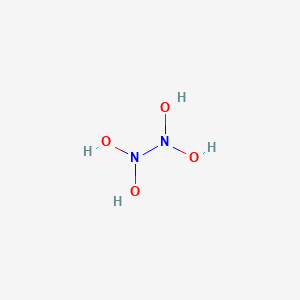
![1-[4-(Dimethylamino)phenyl]-3-(morpholin-4-yl)-1,3-bis(sulfanylidene)propan-2-one](/img/structure/B14312728.png)
